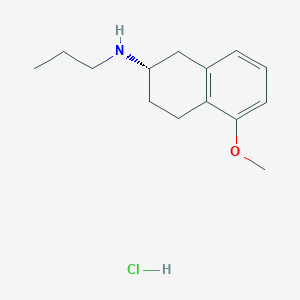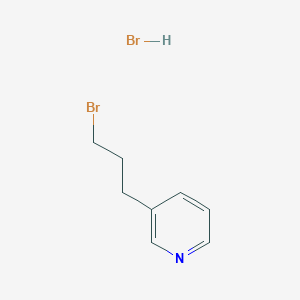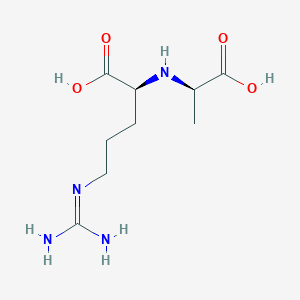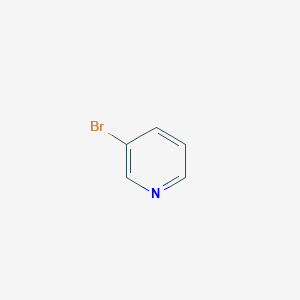
Phytosphingosin
Übersicht
Beschreibung
- Es kommt sowohl in Pflanzen als auch in Pilzen natürlich vor und ist auch in Tieren zu finden.
- Insbesondere wurde this compound in Modellen von entzündlichen Darmerkrankungen mit T-Zell-vermittelten entzündungshemmenden Eigenschaften in Verbindung gebracht .
Phytosphingosin: ist eine Sphingoidbase, die als grundlegender Baustein für komplexere Sphingolipide dient.
Herstellungsmethoden
Synthetische Wege: this compound kann durch verschiedene Methoden synthetisiert werden, darunter chemische Umwandlungen und enzymatische Reaktionen.
Industrielle Produktion: Während die Methoden zur industriellen Produktion im großen Maßstab nicht umfassend dokumentiert sind, haben Forscher enzymatische Ansätze unter Verwendung von Sphingosin-Kinasen und anderen Enzymen untersucht.
Wissenschaftliche Forschungsanwendungen
Chemie: Phytosphingosin wird wegen seiner Rolle im Lipidstoffwechsel und der Membranstruktur untersucht.
Biologie: Forscher untersuchen seine Auswirkungen auf die Zellsignalübertragung, Apoptose und Immunantworten.
Medizin: Das Potenzial von this compound als entzündungshemmendes Mittel und seine Auswirkungen auf Hauterkrankungen werden aktiv untersucht.
Industrie: Seine Anwendungen in Kosmetik, Hautpflege und der Unterstützung der Barrierefunktion gewinnen an Aufmerksamkeit.
Wirkmechanismus
Induktion der Apoptose: this compound kann in verschiedenen Zelltypen (programmierter Zelltod) induzieren.
Molekulare Ziele: Es interagiert mit intrazellulären Signalwegen, einschließlich derer, die , und umfassen.
Wirkmechanismus
Target of Action
Phytosphingosine, a sphingoid base, is a fundamental building block of more complex sphingolipids . It primarily targets the skin’s natural defense system . It is a part of the chemical antimicrobial barrier of the stratum corneum (SC) to help control infection . It also interacts with peroxisomal proliferator-activated receptor (PPAR) ligands .
Mode of Action
Phytosphingosine interacts with its targets in a highly specific manner . It acts as a PPAR ligand, activating the transcriptional activity of PPARs . This activation triggers highly specific molecular processes related to anti-inflammatory and pro-differentiating benefits . It also has antimicrobial properties against certain bacteria .
Biochemical Pathways
Phytosphingosine influences similar pathways in yeast cells . It is involved in the regulation and catabolism of dietary fats, stimulation of epidermal differentiation, reduction of inflammation, and reduction of melanocyte proliferation and tyrosinase levels . It also plays a role in the metabolism leading to odd-numbered fatty acids .
Pharmacokinetics
It is known that phytosphingosine is present in the skin and is a part of ceramides . It is also known to be biotechnologically manufactured .
Result of Action
Phytosphingosine has multiple effects at the molecular and cellular level. It promotes megakaryocytic differentiation of myeloid leukemia cells , stimulates the differentiation of human keratinocytes , and inhibits the growth of lung adenocarcinoma . It also enhances the moisture level in human skin .
Biochemische Analyse
Biochemical Properties
Phytosphingosine interacts with various enzymes, proteins, and other biomolecules. It is synthesized intracellularly from L-serine and palmitoyl-CoA through enzymatic reactions . These interactions play a significant role in maintaining skin barrier homeostasis and contribute to the skin’s barrier function .
Cellular Effects
Phytosphingosine influences cell function by maintaining skin hydration and protecting or repairing dry, itchy, or sensitive skin . It also contributes to the skin’s functioning when affected by chronic skin conditions such as eczema .
Molecular Mechanism
At the molecular level, Phytosphingosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It promotes ceramide synthesis in the skin .
Metabolic Pathways
Phytosphingosine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes: Phytosphingosine can be synthesized through various methods, including chemical transformations and enzymatic reactions.
Industrial Production: While industrial-scale production methods are not widely documented, researchers have explored enzymatic approaches using sphingosine kinases and other enzymes.
Analyse Chemischer Reaktionen
Reaktionen: Phytosphingosin kann mehrere Reaktionen eingehen, wie z. B. , , und .
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Zu den Hauptprodukten gehören Ceramide, die eine entscheidende Rolle in Zellmembranen und der Signalübertragung spielen.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Phytosphingosin zeichnet sich durch seine Kombination aus entzündungshemmenden, antibakteriellen und krebshemmenden Eigenschaften aus.
Ähnliche Verbindungen: Andere verwandte Sphingolipide sind , und .
Eigenschaften
IUPAC Name |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBNCYCJBRYDG-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203951 | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-62-1 | |
| Record name | Phytosphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytosphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phytosphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTOSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
| Record name | Phytosphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















